molecular formula C7H10N2 B081540 2,3,5-Trimethylpyrazine CAS No. 14667-55-1

2,3,5-Trimethylpyrazine

Cat. No.: B081540
CAS No.: 14667-55-1
M. Wt: 122.17 g/mol
InChI Key: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyrazine is a volatile heterocyclic nitrogen compound with the chemical formula C₇H₁₀N₂. It is known for its distinctive roasted nut and baked potato odor. This compound is commonly found in various food products such as cocoa, coffee, chocolate, potatoes, cereals, and fried nuts . It is widely used as a flavoring agent in the food industry due to its pleasant aroma.

Biochemical Analysis

Biochemical Properties

2,3,5-Trimethylpyrazine plays a role in various biochemical reactions, particularly those involving oxidative stress and cellular signaling. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound has been shown to influence the activity of antioxidant enzymes, thereby modulating the cellular redox state . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and detoxification.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, which can affect energy production and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of signaling pathways . For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential in regulating cellular processes and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains relatively stable under controlled conditions, but its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular redox states and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of dosage optimization to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation . The compound is metabolized primarily through oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within different cellular compartments can influence its activity and efficacy . For instance, its accumulation in mitochondria may enhance its role in modulating oxidative stress and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylpyrazine can be synthesized through several methods. One common method involves the condensation of 2,3-butanedione with 1,2-diaminopropane. The reaction is typically carried out in anhydrous ethyl alcohol at a low temperature of -5°C . Another method involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney Nickel .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes. For example, Bacillus amyloliquefaciens can be used to produce this compound through fermentation. Optimization of fermentation conditions, such as temperature, bottle capacity, and water addition, can significantly enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted pyrazines, depending on the reagents and conditions used .

Scientific Research Applications

2,3,5-Trimethylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3,5-Trimethylpyrazine is often compared with other alkylpyrazines such as 2,5-dimethylpyrazine and 2,3,6-trimethylpyrazine. While these compounds share similar structures and properties, this compound is unique in its specific odor profile and its widespread use in the food industry. Other similar compounds include 2,3,5,6-tetramethylpyrazine, which is known for its medicinal properties .

Properties

IUPAC Name

2,3,5-trimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047075
Record name 2,3,5-Trimethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a roasted nut, baked potato odour
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.990
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14667-55-1
Record name Trimethylpyrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=14667-55-1
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Record name 2,3,5-Trimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,5-TRIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Trimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031844
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,3,5-Trimethylpyrazine known for?

A1: this compound is primarily known for its potent aroma, described as roasted, nutty, and earthy. It's a key contributor to the characteristic smell of roasted coffee, peanuts, and popcorn. [, , , ]

Q2: How does the position of methyl groups in pyrazines affect their flavor release in food?

A2: Research shows that the arrangement of methyl groups within the pyrazine ring influences their interaction with food proteins like bovine serum albumin (BSA), thereby impacting flavor release. [] For instance, this compound, with three methyl groups, exhibited a higher release rate from BSA solutions compared to 2-methylpyrazine and 2,5-dimethylpyrazine. []

Q3: How does alkalization affect the concentration of alkylpyrazines in cocoa products?

A3: Studies have shown that alkalizing cocoa beans before roasting, particularly at pH levels above 7, leads to a higher concentration of alkylpyrazines, including this compound, compared to alkalizing after roasting or not alkalizing at all. This suggests that high pH conditions during processing can enhance the development of desirable cocoa aromas. []

Q4: How is this compound formed in food?

A4: This compound is primarily formed through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during the heating of food. [, , , , ]

Q5: Can microorganisms contribute to the formation of this compound?

A5: Yes, certain Bacillus strains isolated from fermented soybeans (natto) have been shown to produce significant amounts of this compound. This highlights the potential of using microorganisms for the biosynthesis of this flavor compound. []

Q6: Can enzymes influence the formation of this compound in cocoa beans?

A6: Research suggests that the addition of carboxypeptidase B from porcine pancreas to under-fermented cocoa beans can significantly increase the concentration of this compound, indicating a potential role of this enzyme in its formation. [, ]

Q7: Can the addition of specific amino acids influence this compound formation?

A7: Studies on Maillard reaction model systems show that the presence of lysine-containing dipeptides, particularly those with lysine at the C-terminus (like Arginine-Lysine), leads to a higher production of this compound compared to systems with free amino acids or tripeptides. []

Q8: How does the roasting process affect the presence of this compound in walnuts?

A9: Roasting walnut kernels can significantly increase the concentration of this compound in walnut oil. This effect is linked to the Maillard reaction and the breakdown of precursors like ribose and glycine during the roasting process. []

Q9: What is the molecular formula and weight of this compound?

A10: Its molecular formula is C7H10N2, and its molecular weight is 122.17 g/mol. [, , ]

Q10: How can this compound be synthesized?

A10: Several methods exist for its synthesis, including:

  • Condensation and Dehydroaromatization: This method involves the condensation of biacetyl and 1,2-diaminopropane, followed by dehydroaromatization. []
  • From labeled precursors: 4-15N-2,3,5-Trimethylpyrazine and 1-15N-2,3,5-Trimethylpyrazine were synthesized using 15N-DL-alanine and 1-15N-tetramethylpyrazine 1-oxide, respectively. These labeled compounds are useful for studying the compound's metabolic pathways. []
  • Biocatalytic synthesis: Genetically modified Escherichia coli expressing a variant of the phenol monooxygenase-like protein (PmlABCDEF) can specifically produce this compound-1-oxide, offering a novel biocatalytic route for its synthesis. []

Q11: Are there spectroscopic methods to analyze this compound?

A11: Yes, various spectroscopic techniques can be used for its analysis, including:

  • Gas Chromatography–Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound in complex mixtures like food extracts. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR): Used to characterize the structure and study the dynamics of this compound and its derivatives. [, ]
  • Inelastic Neutron Scattering (INS): Provides insights into the methyl group dynamics of this compound in its complexes with anilic acids. []

Q12: What is the metabolic fate of this compound in humans?

A13: Studies using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) identified several metabolites of this compound in the urine of coffee drinkers. [] The primary metabolites were 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. []

Q13: Does this compound interact with human serum albumin (HSA)?

A15: Studies using multispectral techniques and molecular dynamics simulations revealed that this compound can bind to HSA, primarily through hydrophobic interactions. This binding can induce conformational changes in HSA and potentially influence its physiological activity. []

Q14: What are the main applications of this compound?

A16: Its primary use is as a flavoring agent in the food industry due to its potent and desirable roasted aroma. [, , ] It's also used in fragrances and as a building block for synthesizing other chemicals.

Q15: Can this compound be used for controlled release applications?

A17: Research has explored the potential of using metal complexes containing this compound as controlled-release agents for this flavor compound at elevated temperatures. This approach has potential applications in the food, flavor, and fragrance industries. [] For example, the complex [Cu3Cl3(2-ethyl-3-methylpyrazine)2]n can release 2-ethyl-3-methylpyrazine with 96.5% selectivity at 200 °C. []

Q16: What are the implications of this compound for food safety and quality control?

A18: Given its role in flavor and its potential formation through different pathways, the presence and concentration of this compound can be used as a quality indicator in various food products, including coffee, cocoa, and fermented foods. [, , ]

Q17: Can supercritical CO2 extraction be used to control the levels of this compound in food products?

A19: Research suggests that supercritical CO2 extraction can effectively reduce the concentration of undesirable volatile compounds in food products, including this compound, without affecting the non-volatile composition. This technique can be valuable for controlling aroma profiles and improving the sensory characteristics of food. []

Q18: Can the presence of this compound in cocoa liquor be used to assess the roasting process?

A20: Analyzing the ratio of this compound to 2,3,5,6-tetramethylpyrazine in cocoa liquor can provide insights into the roasting conditions employed. Maintaining a specific ratio of these compounds is important for achieving desirable flavor profiles in chocolate products. []

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